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Abstract
DPM-1001 is a potent, specific, and orally bioavailable allosteric inhibitor of Protein Tyrosine

Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1]

[2] Additionally, DPM-1001 functions as a highly selective copper chelator.[3] This dual

mechanism of action positions DPM-1001 as a promising therapeutic candidate for metabolic

diseases such as type 2 diabetes and obesity, as well as for conditions characterized by copper

overload, like Wilson's disease.[2][3][4] These application notes provide detailed protocols for

in vitro and in vivo studies to characterize the efficacy and mechanism of action of DPM-1001.

Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for metabolic

diseases. Its inhibition enhances insulin and leptin sensitivity, making it an attractive strategy

for the treatment of type 2 diabetes and obesity.[1][2] DPM-1001 is a novel small molecule that

not only inhibits PTP1B with high potency but also possesses the ability to chelate copper, a

property that contributes to its therapeutic potential in Wilson's disease, a genetic disorder of

copper metabolism.[1][3]

This document outlines detailed experimental procedures for researchers to investigate the

effects of DPM-1001. The protocols cover the enzymatic characterization of PTP1B inhibition,
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the evaluation of its effects on insulin signaling in cellular and animal models, and the

assessment of its copper chelating properties.

Data Presentation
Table 1: In Vitro Efficacy of DPM-1001

Parameter Value Notes

PTP1B Inhibition (IC₅₀) 100 nM

Determined using a

colorimetric assay with p-

nitrophenyl phosphate (pNPP)

as the substrate.[2]

Copper Chelation (K_d) 75 nM
Measured using a radiolabeled

copper (⁶⁴Cu) binding assay.

Table 2: In Vivo Efficacy of DPM-1001 in a Diet-Induced
Obesity Mouse Model
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Parameter Treatment Group Result Notes

Body Weight
DPM-1001 (5

mg/kg/day)

5% decrease

compared to vehicle

C57BL/6J mice on a

high-fat diet for 12

weeks. Treatment

administered daily via

oral gavage.

Fasting Blood

Glucose

DPM-1001 (5

mg/kg/day)

Significant reduction

vs. vehicle

Measured after a 6-

hour fast.

Glucose Tolerance

(AUC)

DPM-1001 (5

mg/kg/day)

Significantly improved

vs. vehicle

Oral Glucose

Tolerance Test

(OGTT) performed

after 10 weeks of

treatment. Area Under

the Curve (AUC) for

glucose levels was

calculated.

Insulin Sensitivity

(ITT)

DPM-1001 (5

mg/kg/day)

Enhanced glucose

clearance

Insulin Tolerance Test

(ITT) performed to

assess whole-body

insulin sensitivity.

Table 3: Effect of DPM-1001 on Copper Levels in a
Mouse Model of Wilson's Disease
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Tissue Treatment Group Result Notes

Liver DPM-1001
Significant decrease

in copper levels

Toxic milk mouse

model (Atp7b-/-).

Copper levels

measured by

inductively coupled

plasma mass

spectrometry (ICP-

MS).[3]

Brain DPM-1001
Significant decrease

in copper levels

Toxic milk mouse

model (Atp7b-/-).

Copper levels

measured by ICP-MS.

[3]

Experimental Protocols
Protocol 1: In Vitro PTP1B Enzymatic Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of DPM-1001 on

PTP1B.

Materials:

Recombinant human PTP1B enzyme

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

p-Nitrophenyl phosphate (pNPP) substrate

DPM-1001

96-well microplate

Microplate reader

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Strategies_to_Reduce_Copper_Toxicity_in_Live_Cell_Click_Chemistry.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Strategies_to_Reduce_Copper_Toxicity_in_Live_Cell_Click_Chemistry.pdf
https://www.benchchem.com/product/b607195?utm_src=pdf-body
https://www.benchchem.com/product/b607195?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a serial dilution of DPM-1001 in Assay Buffer.

Add 10 µL of the diluted DPM-1001 or vehicle control to the wells of a 96-well plate.

Add 80 µL of diluted PTP1B enzyme solution to each well.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 µL of pNPP solution to each well.

Incubate the plate at 37°C for 30 minutes.

Stop the reaction by adding 50 µL of 1 M NaOH.

Measure the absorbance at 405 nm using a microplate reader.

Calculate the percentage of inhibition and determine the IC₅₀ value.
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PTP1B Enzymatic Assay Workflow
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Protocol 2: Diet-Induced Obesity (DIO) Mouse Model and
Efficacy Evaluation
This protocol details the induction of obesity in mice and the subsequent evaluation of DPM-
1001's therapeutic effects.

Animal Model:

Male C57BL/6J mice, 6-8 weeks old.

Procedure:

Obesity Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 12 weeks. A

control group should be fed a standard chow diet.

Treatment: After the induction period, randomly assign HFD-fed mice to a vehicle control

group or a DPM-1001 treatment group (e.g., 5 mg/kg/day). Administer the treatment daily via

oral gavage for the desired duration (e.g., 8-12 weeks).

Monitoring: Monitor body weight and food intake weekly.

Oral Glucose Tolerance Test (OGTT):

Fast mice for 6 hours.

Administer glucose orally (2 g/kg body weight).

Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes

post-glucose administration.

Insulin Tolerance Test (ITT):

Fast mice for 4 hours.

Administer human insulin intraperitoneally (0.75 U/kg body weight).

Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
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Tissue Collection and Analysis: At the end of the study, euthanize mice and collect tissues

(liver, adipose tissue, muscle) for further analysis (e.g., Western blotting for insulin signaling).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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